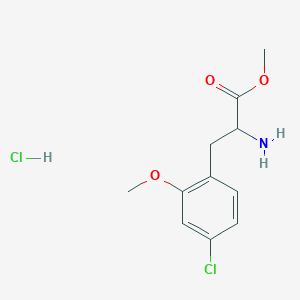
2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole” is a chemical compound with the molecular formula C17H17N3S2 and a molecular weight of 327.46. It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles have a planar ring structure with sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is more negatively charged than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including “2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole”, have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties . This means they can be used in the development of new drugs to combat harmful microorganisms such as bacteria and fungi.
Herbicidal Activity
Some thiazole derivatives have been identified as having herbicidal activity . This suggests potential use in the development of new herbicides for controlling unwanted vegetation.
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory properties . This suggests potential use in the treatment of conditions characterized by inflammation, such as arthritis and asthma.
Antifungal Activity
Thiazole derivatives have been reported to possess antifungal properties . This suggests potential use in the treatment of fungal infections.
Antitumor Activity
Thiazole derivatives have been found to exhibit antitumor activity . This suggests potential use in the development of new anticancer drugs.
Antiretroviral Activity
Thiazole derivatives have been found in potent biologically active compounds such as Ritonavir, an antiretroviral drug . This suggests potential use in the treatment of retroviral infections, including HIV.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests potential use in the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease.
Direcciones Futuras
Thiazoles have been the focus of extensive research due to their diverse biological activities . Future research could focus on the design and development of new thiazole derivatives, including “2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole”, to explore their potential as bioactive molecules .
Propiedades
IUPAC Name |
2-phenyl-4-[(6-propylpyrimidin-4-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-2-6-14-9-16(19-12-18-14)21-10-15-11-22-17(20-15)13-7-4-3-5-8-13/h3-5,7-9,11-12H,2,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHDFZDNKVBKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)SCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

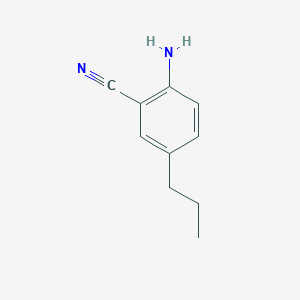
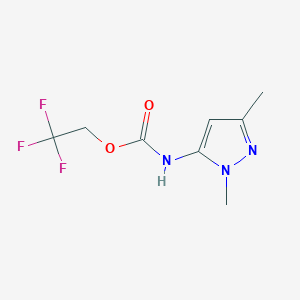
![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)
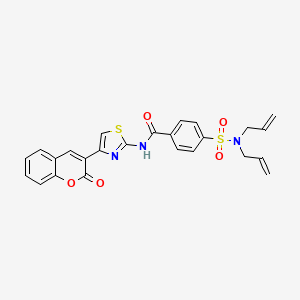
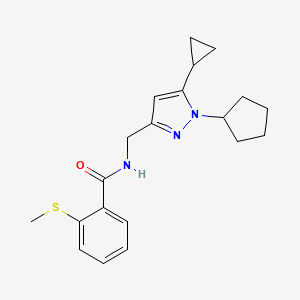
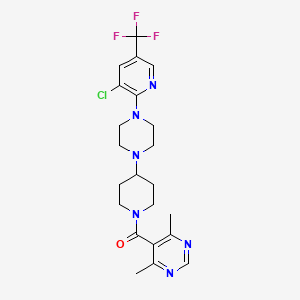
![[(2R)-1,4-dioxan-2-yl]methanamine](/img/structure/B2658543.png)
![3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2658544.png)

![5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2658547.png)
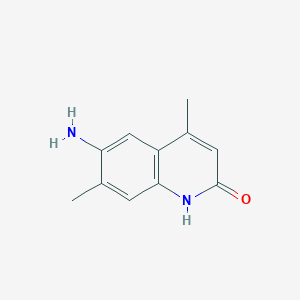
![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)

